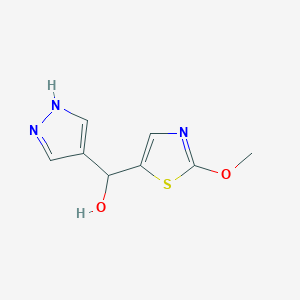
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol: is a chemical compound with the molecular formula C₈H₉N₃O₂S and a molecular weight of 211.24 g/mol . This compound features a thiazole ring and a pyrazole ring, both of which are heterocyclic structures containing nitrogen and sulfur atoms. The presence of these rings makes the compound interesting for various chemical and biological applications.
Métodos De Preparación
The synthesis of (2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol involves several steps, typically starting with the formation of the thiazole and pyrazole rings. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of these rings. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Análisis De Reacciones Químicas
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol can be compared with other similar compounds, such as:
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-3-yl)methanol: Similar structure but with a different position of the pyrazole ring.
(2-Methoxy-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol: Similar structure but with a different position of the thiazole ring.
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
These comparisons highlight the uniqueness of this compound in terms of its specific ring positions and functional groups, which can influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9N3O2S |
|---|---|
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
(2-methoxy-1,3-thiazol-5-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H9N3O2S/c1-13-8-9-4-6(14-8)7(12)5-2-10-11-3-5/h2-4,7,12H,1H3,(H,10,11) |
Clave InChI |
MVFKQCMEKCFRLT-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(S1)C(C2=CNN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-(2,4,6-Trichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13058125.png)
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13058130.png)

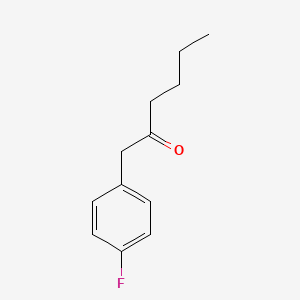
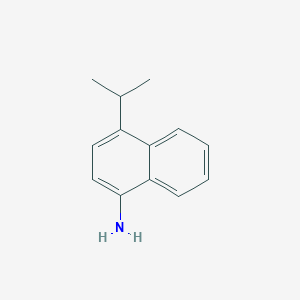
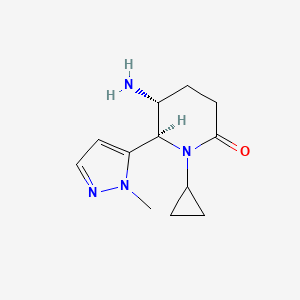
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-(trifluoromethyl)benzoate](/img/structure/B13058157.png)
![3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13058168.png)
![N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B13058171.png)
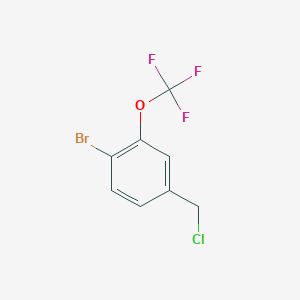
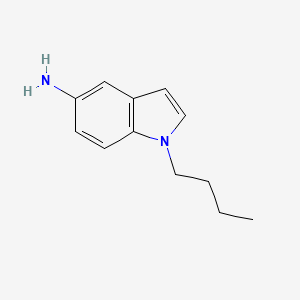
![tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058183.png)


